molecular formula C15H10N2O5 B13061330 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde CAS No. 885457-18-1

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde

Cat. No.: B13061330
CAS No.: 885457-18-1
M. Wt: 298.25 g/mol
InChI Key: OLJDQPUMRHYUME-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves multiple steps, including nitration, oxidation, and esterification reactions. One common method for preparing the nitrofuran moiety involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be further modified to introduce the indolizine ring through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitrofurantoin derivatives, amino-indolizines, and substituted indolizines, each with distinct chemical and biological properties .

Scientific Research Applications

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is unique due to the combination of the nitrofuran and indolizine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

CAS No.

885457-18-1

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde

InChI

InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3

InChI Key

OLJDQPUMRHYUME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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